1'-ethyl-2-(3-methoxypropyl)-7-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione
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Overview
Description
1’-ETHYL-2-(3-METHOXYPROPYL)-7-METHYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound, with its unique spiro structure, is of particular interest in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 1’-ETHYL-2-(3-METHOXYPROPYL)-7-METHYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known reaction for constructing indole rings . This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH), resulting in good yields .
Chemical Reactions Analysis
1’-ETHYL-2-(3-METHOXYPROPYL)-7-METHYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, indole derivatives, including this compound, have shown potential as antiviral, anti-inflammatory, and anticancer agents . They are also being investigated for their potential use in treating various microbial infections and disorders .
Mechanism of Action
The mechanism of action of 1’-ETHYL-2-(3-METHOXYPROPYL)-7-METHYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds to 1’-ETHYL-2-(3-METHOXYPROPYL)-7-METHYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE include other indole derivatives such as indole-3-acetic acid and various substituted indoles . What sets this compound apart is its unique spiro structure, which can impart different biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C25H24N2O5 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
1'-ethyl-2-(3-methoxypropyl)-7-methylspiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione |
InChI |
InChI=1S/C25H24N2O5/c1-4-26-18-9-6-5-8-17(18)25(24(26)30)20-21(28)16-14-15(2)10-11-19(16)32-22(20)23(29)27(25)12-7-13-31-3/h5-6,8-11,14H,4,7,12-13H2,1-3H3 |
InChI Key |
IXWHRITZUVCANN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3(C1=O)C4=C(C(=O)N3CCCOC)OC5=C(C4=O)C=C(C=C5)C |
Origin of Product |
United States |
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